molecular formula C22H14S2 B12060454 2,6-diphenylthieno[2,3-f][1]benzothiole CAS No. 219597-02-1

2,6-diphenylthieno[2,3-f][1]benzothiole

Cat. No.: B12060454
CAS No.: 219597-02-1
M. Wt: 342.5 g/mol
InChI Key: WNNUVWFCGFUJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenylthieno2,3-fbenzothiole is a heterocyclic compound that features a fused ring system combining benzene and thiophene rings. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diphenylthieno2,3-fbenzothiole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminobenzenethiol and aldehydes/ketones under specific reaction conditions . The reaction often proceeds through a condensation mechanism followed by cyclization to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production of 2,6-diphenylthieno2,3-fbenzothiole may involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and green chemistry principles to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylthieno2,3-fbenzothiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .

Mechanism of Action

The mechanism by which 2,6-diphenylthieno2,3-fbenzothiole exerts its effects involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the compound’s electronic properties and its ability to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diphenylthieno2,3-fbenzothiole stands out due to its unique fused ring system, which imparts distinct electronic and structural characteristics. This makes it particularly valuable in the development of advanced materials and organic electronic devices .

Properties

CAS No.

219597-02-1

Molecular Formula

C22H14S2

Molecular Weight

342.5 g/mol

IUPAC Name

2,6-diphenylthieno[2,3-f][1]benzothiole

InChI

InChI=1S/C22H14S2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H

InChI Key

WNNUVWFCGFUJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(S4)C5=CC=CC=C5)C=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.